molecular formula C21H24N6O3 B2680346 2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1428356-20-0

2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2680346
CAS RN: 1428356-20-0
M. Wt: 408.462
InChI Key: UDJANNCFSRAGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide” is a novel benzamide compound . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound involves starting from 2,3-dimethoxybenzoic acid and amine derivatives . The products obtained from this synthesis were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular formula of this compound is C21H24N6O3 and it has a molecular weight of 408.462.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of TEA as a base and THF as a solvent . The yields of 2,3-Dimethoxybenzamides were obtained in 43–50% .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C21H24N6O3 and molecular weight 408.462.

Scientific Research Applications

Anticancer Activity

The compound 2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide has been identified as a small molecule histone deacetylase (HDAC) inhibitor with selective activity against HDACs 1-3 and 11. It demonstrates significant antitumor activity by blocking cancer cell proliferation, inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. This compound shows promise as an anticancer drug, being orally bioavailable and having entered clinical trials (Zhou et al., 2008).

Antimicrobial and Anti-Inflammatory Agents

Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing potential as anti-inflammatory and analgesic agents. These compounds have demonstrated significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), along with notable analgesic and anti-inflammatory activities. Such findings highlight the potential of these derivatives for further development as therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-Lipoxygenase Agents

A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit significant cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, in addition to their inhibitory action on 5-lipoxygenase, suggesting their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

The synthesis of pyrimidinone and oxazinone derivatives, fused with thiophene rings, has shown promising antimicrobial properties. These compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, indicating their potential as new antimicrobial agents (Hossan et al., 2012).

Future Directions

The future directions for this compound could involve conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-14-25-18(13-19(26-14)27-17-9-4-5-10-22-17)23-11-12-24-21(28)15-7-6-8-16(29-2)20(15)30-3/h4-10,13H,11-12H2,1-3H3,(H,24,28)(H2,22,23,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJANNCFSRAGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

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